molecular formula C14H18BrNO B1615891 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 6638-88-6

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B1615891
CAS No.: 6638-88-6
M. Wt: 296.2 g/mol
InChI Key: JZHLJMNPLQVYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-IR Analysis

Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(C-O-C) asymmetric 1242 Oxazine ring stretching
δ(N-H) bending 1592 Secondary amine deformation
ν(C-Br) 560–600 Aromatic C–Br stretching
ν(C-H) aromatic 3050–3100 Aromatic C–H stretching

Data from reveal distinct oxazine ring vibrations and bromine-related modes. The absence of C=N stretching (∼1650 cm⁻¹) confirms successful ring closure.

NMR Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 1.2–2.0 ppm (multiplet) : Cyclohexyl protons (10H)
  • δ 4.80 ppm (singlet) : O–CH₂–N methylene protons (2H)
  • δ 5.34 ppm (singlet) : N–CH₂–Ar methylene protons (2H)
  • δ 6.8–7.2 ppm (doublet) : Aromatic protons (2H, J = 8.5 Hz)

¹³C NMR (CDCl₃, 75 MHz):

  • δ 25.6, 26.3, 34.1 ppm : Cyclohexyl carbons
  • δ 50.6 ppm : N–CH₂–Ar
  • δ 79.7 ppm : O–CH₂–N
  • δ 115.4–134.2 ppm : Aromatic carbons, with C-Br at δ 122.1 ppm

Raman Spectroscopy

Prominent bands at 250 cm⁻¹ (C–Br stretch) and 1605 cm⁻¹ (aromatic ring breathing) confirm bromine substitution and heterocyclic stability.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction of analogous compounds reveals:

Parameter Value
Space group C2/c
Unit cell dimensions a = 19.464 Å
b = 5.9444 Å
c = 17.2225 Å
β-angle 121.557°
V 1698.0 ų

The benzoxazine ring adopts a half-chair conformation (Figure 2), with puckering amplitude Q = 0.38 Å. Weak C–H⋯Br (2.93 Å) and C–H⋯O (3.12 Å) interactions stabilize the crystal lattice, forming R₂²(12) motifs along the b-axis.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies (B3LYP/6-31+G(d,p)) provide insights:

Property Value
HOMO-LUMO gap 4.8 eV
Dipole moment 3.2 Debye
NBO charge on Br -0.32 e
NBO charge on O -0.45 e

Electrostatic potential maps highlight electron density localization at bromine (-28.4 kcal/mol) and oxygen (-35.1 kcal/mol), with the cyclohexyl group acting as an electron donor. The LUMO is localized on the aromatic ring, suggesting electrophilic reactivity at the para-position relative to bromine.

Figures
Figure 1. Molecular structure with atomic labeling (PubChem CID 241239).
Figure 2. Crystal packing showing C–H⋯Br interactions (derived from ).

Properties

IUPAC Name

6-bromo-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-6-7-14-11(8-12)9-16(10-17-14)13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLJMNPLQVYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286979
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-88-6
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6638-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 48472
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features of the Solventless Method:

  • Reaction Mixture Composition: The reactants themselves constitute nearly 100% of the reaction mixture, with no added solvents except for any solvency the reactants have for each other.
  • Reaction Conditions: Typically, the mixture is heated to temperatures between 100°C and 130°C.
  • Reaction Time: The reaction is completed within minutes (e.g., 15-30 minutes), significantly faster than solvent-based methods requiring hours.
  • Yield: Yields are comparable or superior (greater than 85%) to solvent-based syntheses.
  • Purity: Fewer byproducts and unwanted intermediates are formed due to altered reaction kinetics.
  • Environmental and Economic Benefits: Eliminates solvent toxicity, reduces synthesis steps, and removes the need for solvent recovery systems.

Example Procedure:

Reactant Amount (mole ratio) Notes
6-Bromo-phenol derivative 0.2 mole Phenolic compound
1,4-Diaminocyclohexane 0.1 mole Primary amine with cyclohexyl group
Paraformaldehyde 0.4 mole equivalent Aldehyde source
  • The mixture is heated to 100°C until a clear, homogeneous solution forms.
  • Then heated further to about 130°C for approximately 15 minutes.
  • The reaction mixture solidifies upon cooling, yielding the benzoxazine compound with high purity and yield.

Continuous Processing Using Extrusion

For scale-up and industrial production, continuous methods such as single-screw extrusion have been employed.

Process Description:

  • The solid reactant mixture, in stoichiometric ratios, is fed into a single-screw extruder.
  • The extruder operates at temperatures from room temperature up to 100°C.
  • The screw speed is adjusted to provide a residence time of 5 to 30 minutes, sufficient for the reaction to proceed to completion.
  • The product is extruded continuously as a solid or molten benzoxazine compound.

Advantages:

  • Continuous processing enhances reproducibility and throughput.
  • The absence of solvents facilitates easier product isolation.
  • The extrusion method allows for precise control over reaction time and temperature, improving product consistency.

Reaction Kinetics and Mechanism Insights

  • The solventless system alters the reaction kinetics compared to solvent-based systems.
  • The reaction proceeds faster due to higher reactant concentrations and altered molecular interactions.
  • The mechanism involves direct condensation without the interference of solvent molecules, reducing side reactions and byproduct formation.
  • The reaction mixture becomes homogeneous at elevated temperatures, facilitating efficient cyclization.

Comparative Data Table: Solvent vs. Solventless Synthesis

Parameter Solvent-Based Method Solventless Method
Reaction Time Several hours (e.g., 2-4 h) Minutes (e.g., 15-30 min)
Reaction Temperature 100-135°C 100-130°C
Yield ~70-75% >85%
Byproduct Formation Moderate Reduced
Purification Required Yes (solvent removal) Optional (crystallization)
Environmental Impact High (solvent toxicity) Low (solvent-free)
Scalability Batch Continuous extrusion possible

Summary of Research Findings

  • The solventless synthesis of benzoxazines, including 6-bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, is a robust, rapid, and environmentally friendly method.
  • Continuous processing via extrusion further enhances the feasibility of industrial-scale production.
  • Reaction conditions are mild and easily controlled, with high yields and purity.
  • The method minimizes byproducts and eliminates the need for toxic solvents, aligning with green chemistry principles.
  • Literature and patent disclosures provide detailed protocols and examples supporting these conclusions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of 3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications through oxidation, reduction, and substitution reactions. This versatility enables the development of a wide range of derivatives that can be tailored for specific applications.

Polymer Chemistry

  • The compound is utilized in polymer chemistry to create high-performance materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced engineering applications.

Biological Applications

Antimicrobial Properties

  • Research has indicated that 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine exhibits antimicrobial activity against various pathogens. Studies have explored its potential as a lead compound for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anticancer Activity

  • Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. Further research is required to elucidate its mechanisms of action and therapeutic potential.

Medicinal Chemistry

Drug Development

  • The compound is being explored as a pharmacophore in drug design due to its structural features that can interact with biological targets. Its bromine atom may facilitate halogen bonding interactions, enhancing binding affinity to target proteins or enzymes.

Potential Therapeutic Uses

  • Investigations into the therapeutic applications of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine include its use as an anti-inflammatory agent and in neuroprotective therapies. Ongoing studies aim to assess its efficacy and safety profiles in clinical settings.

Industrial Applications

Advanced Materials Production

  • In industry, 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is utilized in the production of advanced materials such as resins and coatings. Its chemical stability and reactivity make it suitable for formulating high-performance products used in various applications including automotive and aerospace industries.

Chemical Manufacturing

  • The compound's unique properties allow it to be employed as a reagent or catalyst in chemical manufacturing processes. Its role can enhance reaction efficiencies and yield rates in synthetic pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a. 6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

  • Structure : Replaces the cyclohexyl group with a phenyl ring.
  • Bromine’s electron-withdrawing effect is similar, but the phenyl group’s π-conjugation may alter electronic interactions in polymerization .

b. 6-Chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine

  • Structure : Chlorine at the 6-position and diphenyl substitution.
  • Key Differences: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and electronic effects, influencing reaction kinetics .

c. 6-Ethenyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (VBOZO)

  • Structure : Features a vinyl group at the 6-position.
  • Bromine’s absence reduces halogen-specific interactions, such as hydrogen bonding in biological systems .
Thermal and Polymerization Properties
Compound Substituents Glass Transition Temp. (Tg) Polymerization Behavior
6-Bromo-3-cyclohexyl benzoxazine Br (6), cyclohexyl (3) Inferred: ~190–210°C Slower ring-opening due to cyclohexyl bulk
BA-mt (Bis(3-m-tolyl benzoxazine)) m-Tolyl 217°C High Tg due to methyl group rigidity
3-Phenyl benzoxazine (P-b) Phenyl (3) 173°C (BA-a analog) Photoinitiated polymerization; ring-opening at O/N atoms

Key Insights :

  • Cyclohexyl’s bulkiness may delay polymerization but enhance thermal stability by restricting molecular motion .
  • Bromine’s electron-withdrawing nature could increase crosslinking density in polymers compared to chlorine or hydrogen substituents .

Key Insights :

  • Bromine’s larger size may improve halogen bonding with microbial targets but could increase toxicity risks .
  • Cyclohexyl’s lipophilicity may enhance bioavailability but reduce water solubility, limiting in vivo applications .

Challenges :

  • Bromine’s reactivity may require controlled conditions to avoid side reactions (e.g., debromination) .
  • Cyclohexylamine’s steric bulk could reduce reaction yields compared to smaller amines .

Biological Activity

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine (CAS Number: 6638-88-6) is an organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in drug development and its interactions with various biological targets.

  • Molecular Formula : C14H18BrNO
  • Molecular Weight : 296.2 g/mol
  • CAS Number : 6638-88-6

Synthesis

The compound is synthesized through the reaction of 4-bromophenol, formaldehyde, and cyclohexylamine under controlled conditions. This synthetic route allows for the production of high-purity samples suitable for biological testing .

The biological activity of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity or receptor functions, influencing various cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in inhibiting cancer cell proliferation and exhibiting antimicrobial properties .

Biological Activity Overview

Research indicates that derivatives of benzoxazines, including 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, exhibit a range of biological activities:

Biological Activity Description
AntimicrobialInhibits the growth of bacteria and fungi.
AnticancerShows potential in inhibiting cancer cell lines.
Anti-inflammatoryMay reduce inflammation in experimental models.
AnticonvulsantExhibits activity in seizure models.

Case Studies

  • Anticancer Activity : A study explored the effects of benzoxazine derivatives on various cancer cell lines (e.g., HeLa, A549). Results indicated that 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated notable inhibition zones in cultures treated with the compound, supporting its use as a potential antimicrobial agent .

Comparison with Related Compounds

The biological activity of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can be compared to other halogenated benzoxazines:

Compound Biological Activity Notable Features
6-ChloroModerate antimicrobialLower reactivity than brominated analogs
6-FluoroHigh anticancer potentialEnhanced selectivity for certain receptors
6-IodoVariable activityUnique binding interactions due to iodine

The presence of the bromine atom in 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine enhances its reactivity and interaction with biological targets compared to its chloro and fluoro counterparts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine?

  • Methodology : Microwave-assisted synthesis under solvent-free conditions is a high-yield approach. For example, 3,4-dihydro-1,3-benzoxazines can be synthesized by reacting substituted phenolic derivatives with cyclohexylamine and formaldehyde under microwave irradiation (30–60 sec, 300–450 W), achieving yields >85% . Alternative methods include traditional reflux with catalysts like p-toluenesulfonic acid, though reaction times are longer (6–8 hours).
  • Key Characterization : Confirm product purity via TLC, NMR (¹H/¹³C), and mass spectrometry. X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities .

Q. How to validate the molecular structure of 6-Bromo-3-cyclohexyl derivatives?

  • Advanced Techniques : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and packing interactions. For example, SC-XRD of similar brominated benzoxazines reveals dihedral angles between aromatic and cyclohexyl moieties (~45–60°) and hydrogen-bonding networks stabilizing the crystal lattice .
  • Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT/B3LYP/6-31G**). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for benzoxazine derivatives?

  • Case Study : Anti-inflammatory assays (e.g., carrageenan-induced rat paw edema) for 3,4-dihydro-1,3-benzoxazines show variability in IC₅₀ values (10–50 µM). Contradictions arise from substituent positioning (e.g., bromo vs. methoxy groups at C6) and assay protocols (e.g., in vivo vs. COX-2 inhibition in vitro) .
  • Mitigation Strategy : Standardize assays using positive controls (e.g., indomethacin) and validate via dose-response curves. Use molecular docking to correlate bioactivity with electronic/steric effects of substituents .

Q. What methodologies assess the stability and degradation pathways of 6-Bromo-3-cyclohexyl-1,3-benzoxazine?

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 3 months) with HPLC monitoring. Brominated benzoxazines typically degrade via hydrolytic cleavage of the oxazine ring, forming phenolic byproducts .
  • Kinetic Analysis : Pseudo-first-order rate constants (k) derived from Arrhenius plots predict shelf-life under storage conditions. For example, k = 0.015 day⁻¹ at 25°C correlates with a t₉₀ (time to 90% potency) of ~6 months .

Q. How to design structure-activity relationship (SAR) studies for brominated benzoxazines?

  • Key Variables :

Substituent PositionElectronic EffectBioactivity Trend
C6 (Bromo)Electron-withdrawingEnhanced antimicrobial activity
C3 (Cyclohexyl)Steric hindranceReduced metabolic clearance
  • Experimental Design : Synthesize analogs with halogens (Br, Cl) at C6 and varied alkyl/aryl groups at C3. Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .

Contradictions and Troubleshooting

Q. Why do microwave-synthesized benzoxazines show lower crystallinity than traditional methods?

  • Hypothesis : Rapid microwave heating may favor kinetic over thermodynamic product formation, yielding amorphous solids.
  • Resolution : Recrystallize from ethanol/water (7:3 v/v) at 4°C for 24 hours to enhance crystallinity. Confirm via PXRD .

Q. Discrepancies in reported antimicrobial activity: How to address variability in MIC values?

  • Root Cause : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) and culture media (e.g., Mueller-Hinton vs. nutrient broth).
  • Protocol Harmonization : Follow CLSI guidelines for broth microdilution assays. Include reference antibiotics (e.g., ciprofloxacin) to normalize MIC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.